

Application Notes and Protocols: Anti-inflammatory Activity Screening of Novel Pyrimidines

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL
CAS No.:	88466-99-3
Cat. No.:	B12107298

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrimidines in Inflammation Research

Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms, are fundamental building blocks of nucleic acids and hold a significant place in medicinal chemistry.[1][2] A growing body of evidence highlights the diverse pharmacological activities of pyrimidine derivatives, including potent anti-inflammatory effects.[3][4][5] Several pyrimidine-based drugs, such as tofacitinib, are already in clinical use for treating inflammatory conditions.[4] This has spurred considerable interest in the synthesis and screening of novel pyrimidine analogs as next-generation anti-inflammatory agents.[4][6] The anti-inflammatory action of pyrimidines is often attributed to their ability to modulate key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor- α (TNF- α), and nuclear factor κ B (NF- κ B).[4][6]

This comprehensive guide provides a detailed framework for the in vitro screening of novel pyrimidine compounds for their anti-inflammatory activity. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to identify and characterize promising lead candidates for further development.

The Mechanistic Underpinnings: Key Inflammatory Signaling Pathways

A thorough understanding of the molecular pathways driving inflammation is crucial for designing and interpreting screening assays. Pyrimidine derivatives can exert their anti-inflammatory effects by targeting multiple signaling cascades. Two of the most critical pathways are the Nuclear Factor- κ B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

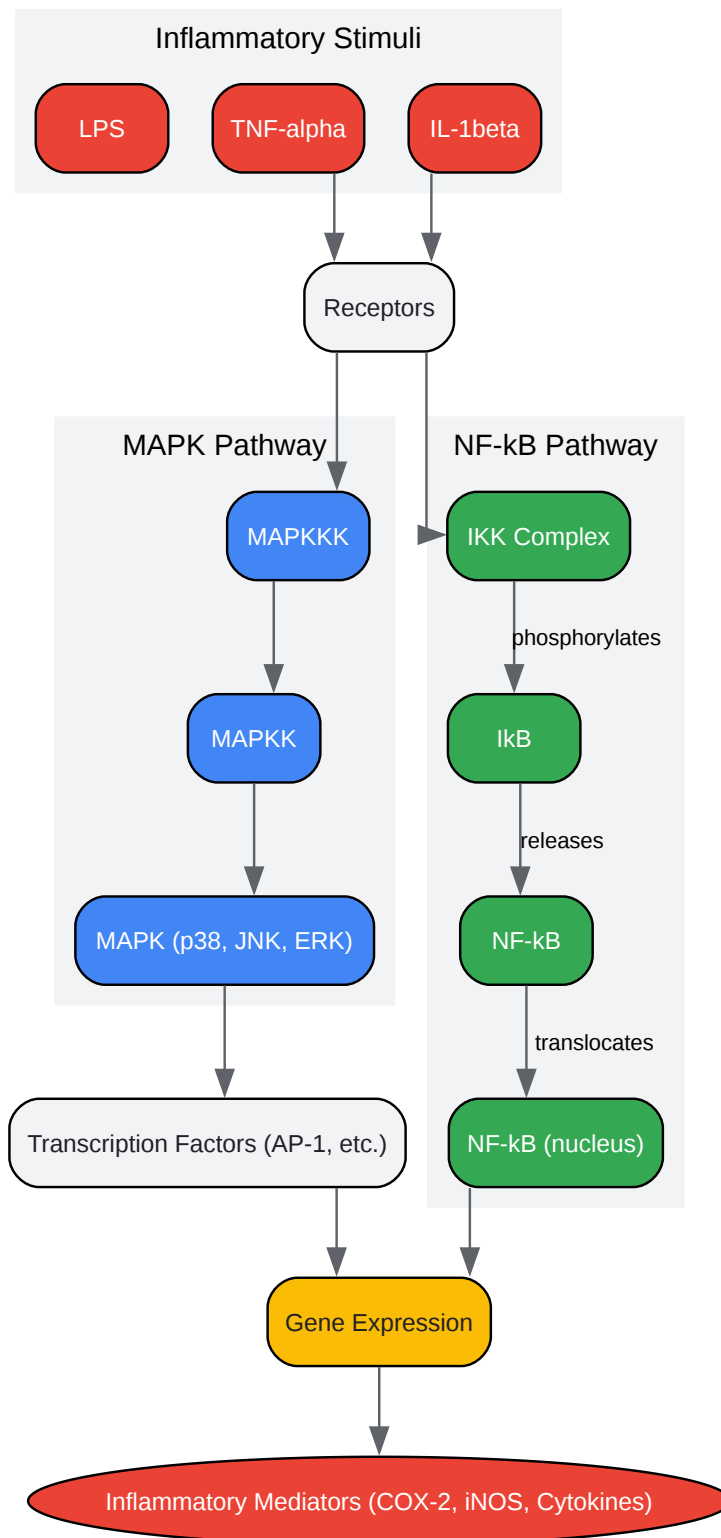
The NF- κ B Signaling Pathway:

The NF- κ B pathway is a cornerstone of the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.^{[7][8][9]} In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins.^[10] Upon stimulation by inflammatory signals like tumor necrosis factor- α (TNF- α) or interleukin-1 beta (IL-1 β), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B.^{[10][11]} This allows NF- κ B to translocate to the nucleus and initiate the transcription of target genes.^{[10][11]}

The MAPK Signaling Pathway:

The MAPK pathways are a series of protein kinase cascades that transmit extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis.^{[12][13][14]} The three major MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.^{[15][16]} These pathways can be activated by inflammatory cytokines and stress signals, leading to the activation of transcription factors that, in conjunction with NF- κ B, drive the expression of inflammatory mediators.^{[12][15]}

Key Inflammatory Signaling Pathways Targeted by Pyrimidines

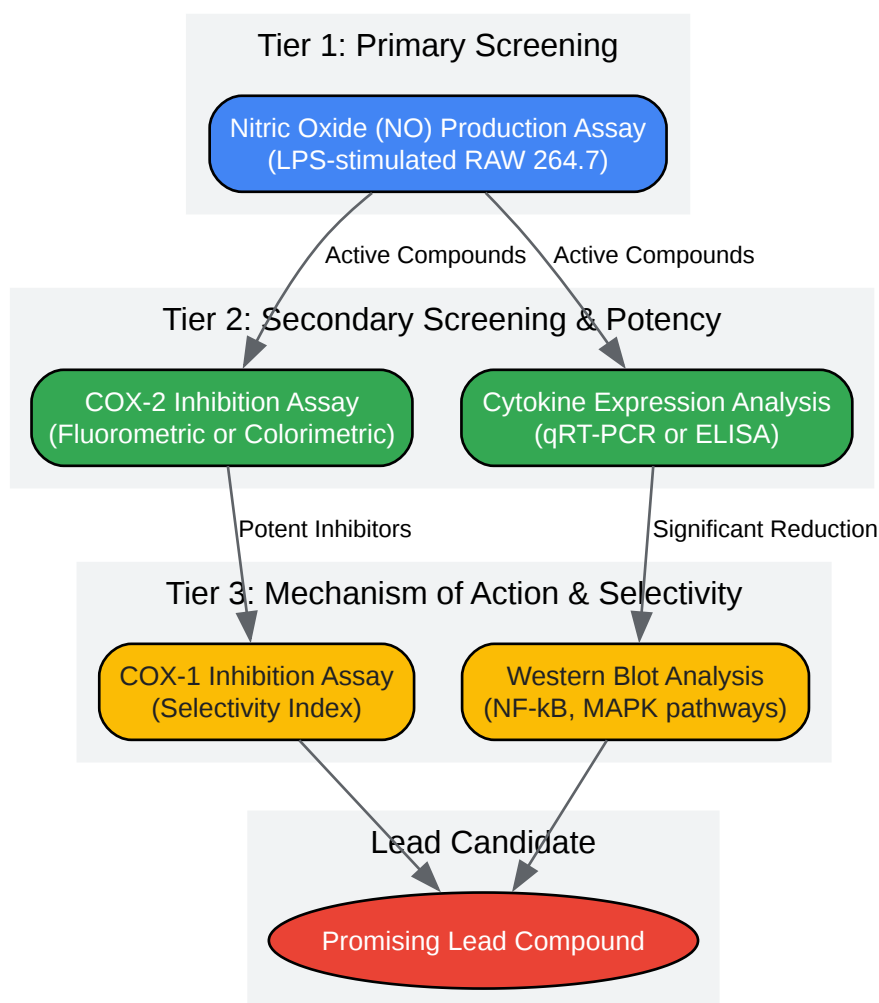


[Click to download full resolution via product page](#)

Caption: Overview of NF-κB and MAPK signaling pathways in inflammation.

A Tiered Screening Approach: From Broad Strokes to Fine Detail

A logical and efficient screening cascade is essential for identifying promising lead compounds. We recommend a tiered approach, starting with primary cell-based assays to assess general anti-inflammatory activity, followed by more specific enzyme-based and molecular assays to elucidate the mechanism of action.



[Click to download full resolution via product page](#)

Caption: A tiered workflow for screening novel pyrimidines.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).^{[17][18]} The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.^{[19][20]}

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
- Lipopolysaccharide (LPS) from E. coli
- Novel pyrimidine compounds
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.^[17]
- Compound Treatment: Pre-treat the cells with various concentrations of the novel pyrimidine compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

- LPS Stimulation: Stimulate the cells with LPS (1 $\mu\text{g}/\text{mL}$) for 20-24 hours to induce iNOS expression and NO production.[17][19]
- Nitrite Measurement:
 - Collect 100 μL of the cell culture supernatant from each well.
 - Add 100 μL of Griess reagent to each supernatant sample.[18][19]
 - Incubate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.[19]
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.
 - Calculate the concentration of nitrite in each sample from the standard curve.
 - Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
 - Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Self-Validation:

- A robust LPS-induced NO production should be observed in the control wells.
- The positive control should show significant inhibition of NO production.
- A cell viability assay (e.g., MTT or SRB) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[17][21][22][23]

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay determines the ability of the pyrimidine compounds to selectively inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.[24][25] A fluorometric or colorimetric method can be used to measure the peroxidase activity of COX-2.[21][22][26][27][28]

Materials:

- Human recombinant COX-2 enzyme
- COX-2 inhibitor screening kit (containing assay buffer, heme, arachidonic acid (substrate), and a fluorescent or colorimetric probe)
- Novel pyrimidine compounds
- Positive control (e.g., Celecoxib)[24][25]
- 96-well black or clear microplates

Procedure (based on a fluorometric kit):

- Reagent Preparation: Prepare the assay reagents according to the manufacturer's instructions.
- Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (Celecoxib).[26]
- Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
- Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the compounds to interact with the enzyme.
- Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the probe.
- Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[26][28]

- Data Analysis:
 - Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
 - Determine the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
 - Calculate the IC50 value.

Self-Validation:

- The vehicle control should show a high rate of enzymatic activity.
- The positive control (Celecoxib) should exhibit potent inhibition of COX-2 activity.[\[24\]](#)
- To determine selectivity, a parallel assay using COX-1 enzyme should be performed. The selectivity index (SI) can be calculated as $IC_{50}(\text{COX-1}) / IC_{50}(\text{COX-2})$. A higher SI value indicates greater selectivity for COX-2.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Gene Expression

Principle: This protocol quantifies the effect of pyrimidine compounds on the mRNA expression levels of key pro-inflammatory cytokines, such as TNF- α , IL-6, and IL-1 β , in LPS-stimulated macrophages.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Materials:

- LPS-stimulated and compound-treated RAW 264.7 cells
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers for target genes (TNF- α , IL-6, IL-1 β) and a housekeeping gene (e.g., GAPDH or β -actin)

- Real-time PCR instrument

Procedure:

- Cell Treatment: Treat RAW 264.7 cells with test compounds and/or LPS as described in Protocol 1.
- RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
- qPCR:
 - Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
 - Run the qPCR program on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[\[29\]](#)
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (Δ Ct).
 - Calculate the relative gene expression using the $2^{-\Delta\Delta$ Ct method, comparing the treated samples to the untreated control.[\[29\]](#)

Self-Validation:

- LPS stimulation should significantly upregulate the expression of pro-inflammatory cytokine genes in the control group.
- The housekeeping gene should have stable expression across all samples.

- Melt curve analysis should be performed for SYBR Green-based assays to ensure the specificity of the amplified product.

Data Presentation and Interpretation

A systematic presentation of the screening data is essential for identifying lead compounds.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Novel Pyrimidines

Compound ID	NO Production Inhibition IC50 (μM)	COX-2 Inhibition IC50 (μM)	COX-1 Inhibition IC50 (μM)	Selectivity Index (SI) (COX-1/COX-2)	Cytotoxicity (CC50 in RAW 264.7 cells) (μM)
PY-001	15.2 \pm 1.8	5.8 \pm 0.7	> 100	> 17.2	> 100
PY-002	8.5 \pm 0.9	2.1 \pm 0.3	85.4 \pm 9.2	40.7	> 100
PY-003	45.7 \pm 5.1	32.6 \pm 4.5	> 100	> 3.1	> 100
Celecoxib	10.1 \pm 1.2	0.45 \pm 0.05	15.3 \pm 1.9	34.0	> 100
Diclofenac	5.6 \pm 0.6	0.8 \pm 0.1	0.5 \pm 0.07	0.625	85.2

Data are presented as mean \pm SD from three independent experiments.

Interpretation: In this example, PY-002 emerges as a promising lead candidate. It demonstrates potent inhibition of NO production and highly selective inhibition of COX-2, with a selectivity index comparable to Celecoxib. Crucially, it exhibits low cytotoxicity, indicating a favorable safety profile at its effective concentrations. Further investigation into its effects on cytokine expression and its interaction with the NF- κ B and MAPK pathways would be warranted.

References

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF- κ B signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [\[Link\]](#)
- El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. (2018). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 23(1), 147.

[\[Link\]](#)

- Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. *Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease*, 1802(4), 396-405. [\[Link\]](#)
- Ullah, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. *RSC Advances*, 11(12), 6889-6911. [\[Link\]](#)
- Ullah, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. *RSC Advances*, 11(12), 6889-6911. [\[Link\]](#)
- Chaudhary, S., et al. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. *Frontiers in Immunology*, 14, 1234567. [\[Link\]](#)
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. *New England Journal of Medicine*, 336(15), 1066-1071. [\[Link\]](#)
- Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [\[Link\]](#)
- Gaestel, M., & Kotlyarov, A. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. *MAP Kinases*, 145-161. [\[Link\]](#)
- Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. [\[Link\]](#)
- Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases. *The Journal of clinical investigation*, 107(1), 7-11. [\[Link\]](#)
- Surana, K., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. *Biosciences Biotechnology Research Asia*, 21(1). [\[Link\]](#)
- Ali, M. A., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. *Polycyclic Aromatic Compounds*, 1-18. [\[Link\]](#)
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [\[Link\]](#)

- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. *Medicinal Chemistry*, 19(1), 3-21. [[Link](#)]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [[Link](#)]
- Somakala, K., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. *World Journal of Advanced Research and Reviews*, 23(1), 1039-1055. [[Link](#)]
- Kumar, A., & Singh, R. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. *International Journal of Pharmaceutical and Phytopharmacological Research*, 13(2), 1-13. [[Link](#)]
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. *Medicinal Chemistry*, 19(1), 3-21. [[Link](#)]
- Bio-protocol. (n.d.). qPCR Assay for Cytokine Expression and Data Analysis. [[Link](#)]
- Ullah, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. *RSC Advances*, 11(12), 6889-6911. [[Link](#)]
- Lin, Y. C., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. *Marine drugs*, 8(3), 513-520. [[Link](#)]
- Siddiqui, R. A., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. *Journal of Parenteral and Enteral Nutrition*, 35(1), 93-99. [[Link](#)]
- Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. *International Journal of Molecular Sciences*, 25(20), 11011. [[Link](#)]
- Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. *International Journal of Molecular Sciences*, 25(20), 11011. [[Link](#)]

- Kim, Y. J., et al. (2025, September 17). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. *Frontiers in Pharmacology*, 16. [[Link](#)]
- Pothitirat, W., & Gritsanapan, W. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. *Journal of the Medical Association of Thailand*, 100(5), S67-S73. [[Link](#)]
- Lee, J. H., et al. (2018). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. *Journal of the Korean Society of Food Science and Nutrition*, 47(11), 1115-1122. [[Link](#)]
- Al-Ostath, A. I., et al. (2024). Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. *Egyptian Journal of Chemistry*, 67(1), 255-263. [[Link](#)]
- Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. *International Journal of Molecular Sciences*, 25(20), 11011. [[Link](#)]
- Wang, L., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. *Journal of biomolecular screening*, 10(1), 59-65. [[Link](#)]
- Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. *Medicinal chemistry (Sharjah (United Arab Emirates))*, 12(4), 369-378. [[Link](#)]
- Farshori, N. N., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. *BioMed research international*, 2013. [[Link](#)]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. [[Link](#)]
- Pfaffl, M. W. (2004). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. In *Cytokine Cell Biology* (pp. 129-141). Humana Press. [[Link](#)]
- ResearchGate. (n.d.). In vivo anti-inflammatory activity. [[Link](#)]
- Patel, M. B., & Mishra, S. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. *International Journal of Pharmaceutical Research & Allied*

Sciences, 5(2), 1-10. [[Link](#)]

- ResearchGate. (n.d.). qRT-PCR analysis of mRNA expression for inflammatory cytokines. [[Link](#)]
- protocols.io. (2023, July 31). RNA extraction and quantitative PCR to assay inflammatory gene expression. [[Link](#)]
- Gene Quantification @ wzw.tum.de. (n.d.). Molecular Immunology. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. NF-κB signaling in inflammation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JCI - NF-κB: a key role in inflammatory diseases [[jci.org](https://www.jci.org)]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. assaygenie.com [assaygenie.com]

- [14. MAPK Signaling Links Autophagy and Inflammation: Novus Biologicals \[novusbio.com\]](#)
- [15. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections \[frontiersin.org\]](#)
- [16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases \(MAPKAPKs\) in Inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. mdpi.com \[mdpi.com\]](#)
- [18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase \(iNOS\) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles \[frontiersin.org\]](#)
- [20. thaiscience.info \[thaiscience.info\]](#)
- [21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties \[mdpi.com\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents \[openmedicinalchemistryjournal.com\]](#)
- [24. tandfonline.com \[tandfonline.com\]](#)
- [25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances \(RSC Publishing\) DOI:10.1039/D0RA10657G \[pubs.rsc.org\]](#)
- [26. assaygenie.com \[assaygenie.com\]](#)
- [27. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [28. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [29. bio-protocol.org \[bio-protocol.org\]](#)
- [30. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [31. researchgate.net \[researchgate.net\]](#)
- [32. protocols.io \[protocols.io\]](#)
- [33. Molecular Immunology - Gene Quantification @ wzw.tum.de \[gene-quantification.de\]](#)

- To cite this document: BenchChem. [Application Notes and Protocols: Anti-inflammatory Activity Screening of Novel Pyrimidines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12107298/docs#application-notes-and-protocols-anti-inflammatory-activity-screening-of-novel-pyrimidines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)